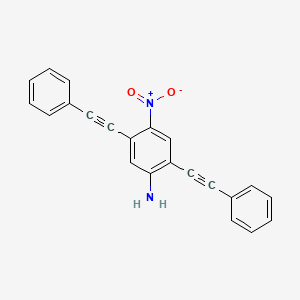
4-Nitro-2,5-bis(phenylethynyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2,5-bis(phenylethynyl)aniline is an organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of nitro and aniline groups, along with phenylethynyl substituents, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline typically involves a multi-step process. One common method includes the following steps:
Starting Material: 2,5-dibromo-4-nitroaniline.
Catalysts: Palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃).
Reagents: Copper(I) iodide (CuI) and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (argon) in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
4-Nitro-2,5-bis(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylethynyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like palladium are used.
Major Products
Reduction: The major product is 4-amino-2,5-bis(phenylethynyl)aniline.
Substitution: Products vary depending on the substituents introduced during the reaction.
科学研究应用
4-Nitro-2,5-bis(phenylethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用机制
The mechanism of action of 4-Nitro-2,5-bis(phenylethynyl)aniline involves its interaction with molecular targets through its nitro and phenylethynyl groups. These interactions can lead to various effects, such as changes in electronic properties and reactivity. The compound’s ability to emit terahertz radiation via optical rectification is a notable feature .
相似化合物的比较
Similar Compounds
4-Nitroaniline: Lacks the phenylethynyl groups, resulting in different reactivity and applications.
2,5-Dibromo-4-nitroaniline: Used as a precursor in the synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline.
Phenylethynyl derivatives: Compounds with similar phenylethynyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of nitro, aniline, and phenylethynyl groups, which confer distinct electronic and optical properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
362014-37-7 |
|---|---|
分子式 |
C22H14N2O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-nitro-2,5-bis(2-phenylethynyl)aniline |
InChI |
InChI=1S/C22H14N2O2/c23-21-15-20(14-12-18-9-5-2-6-10-18)22(24(25)26)16-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H,23H2 |
InChI 键 |
CPKRHIXRPABUEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















